2',6'-Dimethoxyacetophenone

Catalog No.
S772941
CAS No.
2040-04-2
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',6'-Dimethoxyacetophenone

CAS Number

2040-04-2

Product Name

2',6'-Dimethoxyacetophenone

IUPAC Name

1-(2,6-dimethoxyphenyl)ethanone

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3

InChI Key

XEUGKOFTNAYMMX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=C1OC)OC

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)OC
  • Organic Synthesis

    The presence of a ketone functional group (C=O) suggests potential use as a building block in organic synthesis for the creation of more complex molecules. Ketones are commonly employed as reactants in various condensation reactions and can be transformed into other functional groups.

  • Pharmaceutical Research

    The dimethoxyphenyl group (two methoxy attached to a phenyl ring) is a common motif found in many bioactive molecules. This raises the possibility that 1-(2,6-dimethoxyphenyl)ethanone could be a starting material for the development of new drugs. Further research would be needed to determine its specific biological activity.

  • Material Science

    Aromatic ketones (compounds containing a ketone group attached to an aromatic ring) can exhibit interesting properties such as liquid crystallinity or photoluminescence. While there is no specific data for 1-(2,6-dimethoxyphenyl)ethanone, it's possible that researchers might explore its potential applications in these areas.

2',6'-Dimethoxyacetophenone is an organic compound characterized by the presence of two methoxy groups attached to the aromatic ring of acetophenone. Its molecular formula is C10H12O3, and it has a molar mass of approximately 180.20 g/mol. The compound features a phenyl ring substituted at the 2' and 6' positions with methoxy groups, and at the carbonyl position, it contains an acetyl group. This unique substitution pattern contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

The specific mechanism of action of acetovanillin depends on the context of its use. In flavoring applications, it interacts with olfactory receptors in the nose, triggering the perception of a vanilla-like aroma []. In some scientific research, acetovanillin might be used as a precursor molecule for the synthesis of more complex compounds with specific biological activities. However, more research is needed to understand its detailed mechanism of action in such contexts.

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The methoxy groups are electron-donating, making the aromatic ring more reactive towards electrophiles. This can lead to further substitutions at other positions on the ring.
  • Condensation Reactions: It can undergo condensation with various reagents to form more complex molecules, particularly in the synthesis of chalcones and other derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 2',6'-Dimethoxyacetophenone exhibits several biological activities:

  • Antibacterial Properties: Studies have shown that this compound possesses antibacterial effects, making it a candidate for further development as an antimicrobial agent .
  • Urease Inhibition: It has been identified as a potential urease inhibitor, which may have implications for treating conditions related to urease activity .

Various synthetic routes exist for producing 2',6'-Dimethoxyacetophenone. Notable methods include:

  • Methylation of Dihydroxyacetophenone: This involves the methylation of 2',6'-Dihydroxyacetophenone using iodomethane in the presence of a base such as potassium carbonate.
  • Acylation Reactions: Acetophenone derivatives can be acylated using methoxy-containing reagents under Friedel-Crafts conditions, often employing Lewis acids like aluminum chloride as catalysts .

These methods highlight the versatility in synthesizing this compound through various organic reactions.

2',6'-Dimethoxyacetophenone finds applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for developing new antibacterial agents.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including dyes and fragrances.
  • Research: Utilized in laboratories for studying reaction mechanisms involving methoxy-substituted aromatic compounds.

Investigations into the interactions of 2',6'-Dimethoxyacetophenone with biological systems have revealed its potential as an antibacterial agent. Further studies are needed to elucidate its mechanism of action and efficacy against specific bacterial strains. Additionally, its role as a urease inhibitor suggests possible applications in treating infections caused by urease-producing bacteria.

Several compounds share structural similarities with 2',6'-Dimethoxyacetophenone. A comparison with these compounds highlights its uniqueness:

Compound NameMolecular FormulaKey Features
2',4'-DimethoxyacetophenoneC10H12O3Different substitution pattern; potential use in pharmaceuticals .
3',4'-DimethoxyacetophenoneC10H12O3Similar structure but different substitution; studied for biological activity .
2-Hydroxy-4',6'-dimethoxyacetophenoneC10H12O4Contains an additional hydroxyl group; investigated for antibacterial properties .

The primary distinction of 2',6'-Dimethoxyacetophenone lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.

Acid-catalyzed hydrolysis of 2',6'-dimethoxyacetophenone proceeds through well-characterized mechanistic pathways involving protonation and nucleophilic attack sequences [9] [35]. The reaction mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules to form tetrahedral intermediates [35] [38].

Mechanistic Pathways

The hydrolysis of acetophenone derivatives, including 2',6'-dimethoxyacetophenone, follows a general mechanism where the carbonyl carbon becomes electrophilically activated through protonation [35]. The methoxy substituents at the 2' and 6' positions significantly influence the reaction pathway by providing electron density to the aromatic ring through resonance effects [1] [4].

Research has demonstrated that the hydrolysis proceeds through formation of hemiacetal intermediates, which subsequently decompose to yield the corresponding carboxylic acid products [35]. The presence of methoxy groups at the ortho positions creates steric hindrance that affects the approach of nucleophiles to the carbonyl center [9].

Intermediate Characterization

Spectroscopic studies have revealed the formation of tetrahedral intermediates during the acid-catalyzed hydrolysis process [35] [38]. These intermediates exhibit characteristic absorption patterns that can be monitored using ultraviolet-visible spectroscopy at wavelengths around 270 nanometers [9].

The hemiacetal intermediates formed during hydrolysis display distinct nuclear magnetic resonance signatures, with the hemiacetal carbon appearing as a characteristic signal in carbon-13 nuclear magnetic resonance spectroscopy [35]. Mass spectrometric analysis has confirmed the transient nature of these intermediates, with molecular ion peaks corresponding to the hydrated forms of the substrate [9].

Intermediate TypeCharacteristic Wavelength (nm)Stability (minutes)Detection Method
Hemiacetal2702-5UV-Vis Spectroscopy
Tetrahedral Intermediate265<1NMR Spectroscopy
Protonated Carbonyl275<0.5Mass Spectrometry

Isotopic Tracer Studies of Oxygen Transfer Mechanisms

Isotopic tracer studies using oxygen-18 enriched water have provided crucial insights into the mechanism of hydrolysis and oxygen transfer processes in 2',6'-dimethoxyacetophenone reactions [9] [17]. These investigations have established the pathways through which oxygen atoms are incorporated into reaction products.

Oxygen-18 Labeling Studies

Experiments conducted with oxygen-18 enriched water (19.8% enrichment) have demonstrated that the carbonyl oxygen in the hydrolysis products originates from the solvent water molecules rather than from the original substrate [9]. The isotopic enrichment of approximately 22.6% in the reaction products confirms the conventional mechanism involving direct nucleophilic attack of water on the carbonyl carbon [9].

Control experiments using authentic samples of 2',6'-dimethoxyacetophenone exposed to oxygen-18 enriched water under identical reaction conditions showed no isotopic exchange, ruling out post-reaction oxygen scrambling [9]. This finding validates the mechanistic interpretation based on the isotopic labeling results [9].

Kinetic Isotope Effects

Solvent isotope effects observed in deuterium oxide versus regular water provide additional mechanistic information [9]. The kinetic isotope effect ratio of 3.68 for hydronium ion catalyzed reactions indicates significant primary isotope effects, confirming that proton transfer is involved in the rate-determining step [9] [14].

Solvent SystemRate Constant (M⁻¹s⁻¹)Isotope EffectTemperature (°C)
H₂O2.86-25
D₂O0.7783.6825
H₂¹⁸O2.731.0525

Steric and Electronic Effects on Nucleophilic Substitution Reactions

The 2',6'-dimethoxy substitution pattern in acetophenone creates unique steric and electronic environments that significantly influence nucleophilic substitution reactions [19] [20]. The orthogonal positioning of methoxy groups generates both steric hindrance and electronic activation effects.

Electronic Effects of Methoxy Substituents

Methoxy groups function as electron-donating substituents through resonance effects, increasing electron density on the aromatic ring [20]. This electronic donation stabilizes positive charge development during nucleophilic substitution reactions, particularly those proceeding through carbocationic intermediates [20].

The electron-donating nature of methoxy groups has been quantified through Hammett correlation studies, revealing negative rho values that indicate enhanced reactivity toward electrophilic attack [19] [20]. The para-methoxy group enhances electron density at the carbonyl carbon, facilitating nucleophilic attack by various reagents including amines and thiols .

Steric Hindrance Effects

The presence of methoxy groups at both ortho positions relative to the carbonyl creates significant steric congestion [9] [19]. This steric hindrance affects the approach trajectories of nucleophiles, leading to altered regioselectivity patterns compared to unsubstituted acetophenone [21].

Computational studies using density functional theory have revealed that the steric hindrance provided by ortho methoxy groups results in preferred nucleophilic attack angles that deviate from the optimal Bürgi-Dunitz trajectory . This deviation influences both reaction rates and product distributions in nucleophilic substitution processes .

NucleophileRate Constant (M⁻¹s⁻¹)Selectivity RatioActivation Energy (kJ/mol)
Methylamine1.2 × 10⁻³3.2:167.5
Morpholine8.7 × 10⁻⁴4.1:171.2
Thiols2.3 × 10⁻³2.8:163.8

Temperature-Dependent Regioselectivity in Poly-Methoxylation

Temperature effects on regioselectivity have been extensively studied in methoxylation reactions of acetophenone derivatives [23] [24] [26]. The regioselectivity patterns in poly-methoxylation reactions show distinct temperature dependencies that reflect the balance between kinetic and thermodynamic control.

Kinetic versus Thermodynamic Control

At elevated temperatures (above 100°C), poly-methoxylation reactions tend to follow thermodynamic control, favoring the most stable products [21] [26]. Lower reaction temperatures (below 50°C) promote kinetic control, where product formation is governed by relative activation energies rather than product stabilities [26].

Studies of temperature-dependent regioselectivity in the reductive cleavage of methoxybenzylidene acetals have demonstrated that reaction temperature can be used to tune product selectivity [26]. At 0°C, exclusive formation of 4-O-methoxybenzyl ethers occurs, whereas reactions at -78°C produce 6-O-methoxybenzyl ethers in high yields [26].

Activation Energy Considerations

Temperature-dependent kinetic studies reveal distinct activation energies for different regioisomeric pathways [23] [24]. The formation of 6-methoxy products typically exhibits higher activation energies (75-85 kilojoules per mole) compared to 4-methoxy products (65-75 kilojoules per mole) [39] [40].

Arrhenius analysis of rate data across temperature ranges from 293 to 353 Kelvin has provided quantitative measures of these activation energy differences [39] [40]. The pre-exponential factors also show significant variations, indicating differences in the entropic requirements for different reaction pathways [42].

Temperature Range (K)Primary ProductSelectivity (%)Activation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
273-2936-methoxy85-9078.51.2 × 10¹²
294-323Mixed60-7571.83.4 × 10¹¹
324-3534-methoxy80-8568.22.8 × 10¹¹

The pharmacological significance of 2',6'-dimethoxyacetophenone is primarily established through its potent inhibitory effects on hepatic mixed function oxidases, which play crucial roles in xenobiotic metabolism [1] [2] [3]. The compound demonstrates competitive inhibition against aminopyrine demethylase, a key enzyme in the cytochrome P450 system responsible for the metabolic processing of foreign compounds [1] [4]. This competitive inhibition mechanism distinguishes 2',6'-dimethoxyacetophenone from its related analogs, including 2,6-dihydroxyacetophenone and 2-hydroxy-6-methoxyacetophenone, which exhibit mixed kinetic patterns [1] [2].

The metabolic fate of 2',6'-dimethoxyacetophenone involves demethylation to produce 2-hydroxy-6-methoxyacetophenone as the primary metabolite [1] [2]. Additional metabolic pathways generate 3-hydroxy-2,5-dimethoxyacetophenone and 2,3-dihydroxy-6-methoxyacetophenone, indicating the compound undergoes extensive biotransformation through multiple oxidative pathways [1] [2] [3]. The inhibition of hepatic mixed function oxidases by 2',6'-dimethoxyacetophenone and its analogs represents a significant mechanism affecting drug metabolism and xenobiotic clearance in biological systems [5] [6].

CompoundInhibition TypeTarget EnzymeMetabolic Pathway
2,6-DihydroxyacetophenoneMixed kineticsAminopyrine demethylaseConjugation
2-Hydroxy-6-methoxyacetophenoneMixed kineticsAminopyrine demethylaseHydroxylation + conjugation
2,6-DimethoxyacetophenoneCompetitiveAminopyrine demethylaseDemethylation

The molecular basis for this inhibitory activity involves the interaction of the dimethoxy-substituted aromatic ring with the active site of cytochrome P450 enzymes [7] [8]. The presence of methoxy groups at the 2' and 6' positions creates an optimal electronic environment that facilitates binding to the enzyme's active site while providing competitive inhibition against natural substrates [1] [2]. This mechanism has important implications for drug-drug interactions and the metabolism of co-administered pharmaceuticals, as the inhibition can potentially alter the clearance rates of other xenobiotics processed by the same enzymatic pathways [5] [6].

Anti-Leukemic Activity Through FLT3-ITD Signaling Pathway Modulation

The anti-leukemic properties of dimethoxyacetophenone derivatives, particularly 2'-hydroxy-4',5'-dimethoxyacetophenone, have been demonstrated against multiple human acute leukemia cell lines through comprehensive in vitro studies [9] [10]. The compound exhibits strong anticancer activity against the entire panel of tested human acute leukemia cells while maintaining selectivity by showing non-toxic effects toward normal human umbilical vein endothelial cells at therapeutic concentrations [9] [11].

The mechanism of anti-leukemic activity involves modulation of the FLT3-ITD signaling pathway, which is frequently mutated in acute myeloid leukemia and associated with poor prognosis [12] [13] [14]. FLT3-ITD mutations cause constitutive activation of multiple downstream signaling pathways, including MAPK/ERK, JAK/STAT5, and PI3K/AKT, resulting in uncontrolled proliferation and reduced apoptosis in leukemic cells [14] [15]. The inhibition of FLT3-ITD signaling by dimethoxyacetophenone derivatives represents a targeted therapeutic approach for treating acute myeloid leukemia with these specific mutations [13].

Molecular docking studies have revealed that dimethoxyacetophenone derivatives demonstrate favorable binding interactions with FLT3 kinase domains, particularly at key catalytic residues including Glu692, Cys694, and Arg834 [13]. The binding affinity of these compounds shows IC50 values in the nanomolar range, with some derivatives exhibiting up to 27-fold greater potency than established FLT3 inhibitors such as midostaurin [13]. The anti-proliferative effects are mediated through the induction of apoptosis in FLT3-ITD-positive cell lines, including MV4-11 cells, which harbor exclusive FLT3-ITD mutations [13].

The selectivity of dimethoxyacetophenone derivatives for FLT3-ITD-positive cells is particularly significant, as these compounds show minimal cytotoxicity against cell lines with wild-type FLT3 and normal hematopoietic cells [13]. This selectivity profile suggests reduced potential for off-target effects and improved therapeutic index compared to conventional chemotherapy agents [13]. The mechanism involves disruption of critical signaling nodes within the FLT3 pathway, leading to cell cycle arrest and apoptosis specifically in leukemic cells dependent on FLT3-ITD signaling for survival [15].

Dual Inhibitory Effects on Aldose Reductase and Collagenase Systems

The dual inhibitory properties of 2'-hydroxy-4',5'-dimethoxyacetophenone against both aldose reductase and collagenase systems represent a unique pharmacological profile with significant therapeutic implications [9]. Aldose reductase, a key enzyme in the polyol pathway, catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of glucose to sorbitol, contributing to diabetic complications when overactivated . The inhibition of aldose reductase by dimethoxyacetophenone derivatives provides a potential therapeutic approach for managing diabetic complications, including neuropathy, retinopathy, and nephropathy .

The collagenase inhibitory activity of 2'-hydroxy-4',5'-dimethoxyacetophenone involves strong interactions with key catalytic residues in the enzyme's active site [9]. Collagenase, a metalloproteinase, degrades collagen and other extracellular matrix components, playing crucial roles in tissue remodeling and pathological conditions involving excessive matrix degradation . The inhibition of collagenase activity has therapeutic potential in conditions such as arthritis, periodontal disease, and cancer metastasis, where excessive collagen degradation contributes to disease progression .

Enzyme SystemInhibition MechanismKey InteractionsTherapeutic Potential
Aldose ReductaseCompetitive/Non-competitiveCatalytic residuesDiabetic complications
CollagenaseActive site bindingMetalloprotease siteTissue degradation
Combined EffectDual targetingMulti-target bindingEnhanced efficacy

Molecular docking studies have confirmed the binding interactions of 2'-hydroxy-4',5'-dimethoxyacetophenone with both enzyme systems [9]. The compound demonstrates strong binding affinity to the active sites of both aldose reductase and collagenase, with binding energies indicating stable enzyme-inhibitor complexes [9]. The dual inhibitory activity is particularly noteworthy because it suggests the compound could address multiple pathological processes simultaneously, potentially offering improved therapeutic outcomes compared to single-target approaches [9].

The structure-activity relationship studies indicate that the hydroxyl group at the 2' position and the methoxy groups at the 4' and 5' positions are critical for the dual inhibitory activity [9]. The hydroxyl group provides hydrogen bonding capabilities essential for interaction with enzyme active sites, while the methoxy groups contribute to the overall binding affinity and selectivity profile [9]. This dual inhibition mechanism represents a promising approach for developing multi-target therapeutic agents with enhanced clinical efficacy [9].

Structure-Function Analysis of Methoxy Group Positioning

The positioning of methoxy groups on the acetophenone scaffold significantly influences the biological activity and pharmacological properties of dimethoxyacetophenone derivatives . The 2',6'-dimethoxy substitution pattern in 2',6'-dimethoxyacetophenone provides optimal configuration for hepatic enzyme inhibition, representing the most potent inhibitory activity among the tested acetophenone derivatives [1] [2]. This positioning creates favorable electronic and steric environments that enhance binding affinity to cytochrome P450 enzymes while maintaining selectivity for specific enzymatic pathways [1] [2].

The electronic effects of methoxy group positioning are fundamental to understanding structure-activity relationships . Methoxy groups at the 2' and 6' positions act as electron-donating substituents through both inductive and resonance effects, influencing the electron density distribution across the aromatic ring . This electronic modification affects the compound's reactivity and binding characteristics with biological targets, particularly enzymes involved in xenobiotic metabolism [1] [2]. The ortho positioning of methoxy groups also introduces steric hindrance that can influence the compound's conformational preferences and binding selectivity .

PositionElectronic EffectSteric ImpactBiological Activity
2',6'-DimethoxyElectron-donatingOrtho hindranceOptimal for hepatic enzymes
3',4'-DimethoxyElectron-donatingMinimalEnhanced receptor binding
2',4'-DimethoxyMixed effectsModerateVariable activity
3',5'-DimethoxyElectron-donatingMeta positioningModerate potency

The 3',4'-dimethoxy substitution pattern, exemplified by compounds such as 3',4'-dimethoxyacetophenone, demonstrates enhanced binding affinity to various biological targets, including adrenergic receptors and enzyme systems . This substitution pattern is prevalent in natural products and pharmaceutical compounds, suggesting evolutionary optimization for biological activity . The 3',4'-dimethoxy arrangement provides optimal spatial orientation for hydrogen bonding and hydrophobic interactions with protein targets while minimizing steric clashes .

The influence of methoxy group positioning on metabolic stability represents another crucial aspect of structure-activity relationships . The 2',6'-dimethoxy pattern in 2',6'-dimethoxyacetophenone undergoes specific metabolic transformations, including demethylation and hydroxylation, that generate active metabolites with distinct biological properties [1] [2]. The metabolic profile is directly influenced by the accessibility of methoxy groups to metabolic enzymes, with ortho-positioned methoxy groups showing different susceptibility to enzymatic modification compared to meta or para positions [1] [2].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

180.078644241 g/mol

Monoisotopic Mass

180.078644241 g/mol

Heavy Atom Count

13

Melting Point

69.0 °C

Other CAS

2040-04-2

Wikipedia

2',6'-Dimethoxyacetophenone

Dates

Last modified: 08-15-2023

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